molecular formula C19H24N4O6S2 B2657087 Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893358-07-1

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2657087
CAS No.: 893358-07-1
M. Wt: 468.54
InChI Key: FJOJPGFFCRUGFX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-diethoxybenzamido group at the 5-position. The thiadiazole ring is further functionalized via a thioether linkage to an acetamido-ethyl acetate moiety. The 3,4-diethoxybenzamido group may enhance lipophilicity and binding affinity to biological targets compared to simpler substituents, while the acetamido-ethyl acetate chain could influence solubility and metabolic stability .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(3,4-diethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S2/c1-4-27-13-8-7-12(9-14(13)28-5-2)17(26)21-18-22-23-19(31-18)30-11-15(24)20-10-16(25)29-6-3/h7-9H,4-6,10-11H2,1-3H3,(H,20,24)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOJPGFFCRUGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. Starting materials include ethyl acetate and 3,4-diethoxybenzamide, which are reacted with thionyl chloride to form the initial intermediates. The subsequent steps involve the introduction of the 1,3,4-thiadiazole ring and the acetamido group through carefully controlled reactions involving reagents like thiourea and sodium ethoxide. The final product is obtained after purification through crystallization or chromatography.

Industrial Production Methods: : Industrial production often follows a similar synthetic route but is scaled up with optimized reaction conditions to ensure high yield and purity. Industrial synthesis may involve batch or continuous flow reactions, utilizing larger quantities of reagents and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically targeting the thiadiazole ring or the ethoxy groups.

  • Reduction: : Selective reduction can modify the amide or ester functionalities.

  • Substitution: : The ethyl ester and acetamido groups are susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction might use hydrogen gas with a metal catalyst like palladium on carbon.

  • Substitution reactions could involve alkyl halides or acyl chlorides under anhydrous conditions.

Major Products Formed: : The major products formed depend on the type of reaction. Oxidation often leads to the formation of sulfoxides or sulfones. Reduction could yield alcohols or amines, while substitution reactions might introduce various functional groups onto the aromatic ring or ester moiety.

Scientific Research Applications

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has wide-ranging applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules due to its reactive functional groups.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly in relation to thiadiazole-containing compounds known to interact with biological systems.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials and as a starting material for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate often involves its interaction with molecular targets like enzymes or receptors. The compound's thiadiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor functions.

Similar Compounds

  • Ethyl 2-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

  • Ethyl 2-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Comparison: : Compared to these similar compounds, this compound stands out due to its unique ethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness may contribute to its more potent biological effects or different reactivity patterns in chemical syntheses.

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Biological Activity

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the diethoxybenzamido group enhances its interaction with various biological targets.

Target Enzymes:
The primary target identified for this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in the biosynthesis of peptidoglycan in bacterial cell walls.

Mode of Action:
this compound inhibits the activity of UDP-N-acetylmuramate/L-alanine ligase by binding to its active site. This interaction disrupts peptidoglycan synthesis, leading to weakened bacterial cell walls and ultimately resulting in cell lysis and death.

Biological Activity

Research indicates that this compound exhibits antimicrobial , antifungal , and anticancer properties. Its ability to inhibit bacterial growth has been documented in various studies:

  • Antimicrobial Activity: The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated a significant reduction in bacterial viability upon treatment with this compound.
  • Antifungal Activity: Preliminary data suggest that it may also possess antifungal properties, although further studies are required to confirm this activity and elucidate the underlying mechanisms.
  • Anticancer Potential: The compound's structural features suggest potential interactions with cancer-related pathways. Initial screening has indicated cytotoxic effects on certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/CellsReference
AntimicrobialEffective against Gram-positive & Gram-negative bacteriaVarious bacterial strains
AntifungalPreliminary evidenceFungal strains
AnticancerCytotoxic effects observedSpecific cancer cell lines

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Initial toxicity studies indicate that the compound may cause mild irritation upon exposure. Further toxicological evaluations are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its 3,4-diethoxybenzamido and dual acetamido-ethyl acetate groups. Below is a comparative analysis with structurally related 1,3,4-thiadiazole derivatives:

Compound Name / ID Key Substituents Bioactivity / Properties Reference
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-methoxybenzamido, thioether-acetate Cytotoxicity data not reported; structurally similar but lacks acetamido group
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzylthio, phenoxyacetamide Synthesized (74% yield, m.p. 132–134°C); no bioactivity reported
N-(5-(3-Chlorobenzamido)-1,3,4-thiadiazol-2-yl) derivatives (e.g., 4l) 3-chlorobenzamido, sugar-linked triacetate Antifungal activity (ergosterol inhibition); 78.5% yield, m.p. 178–180°C
5-Aryl-1,3,4-thiadiazole derivatives (e.g., anticancer agents) Varied aryl groups (e.g., 4-chlorophenyl) Cytotoxic against A549, HEPG2, MCF7 cells; substituents critical for activity
Ethyl 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 459846-08-3) Anilino, thioether-acetate No bioactivity reported; used as a synthetic intermediate

Key Observations:

Substituent Impact on Bioactivity: The 3,4-diethoxybenzamido group in the target compound may offer enhanced electronic and steric effects compared to simpler substituents like 4-methoxybenzamido (44) or 3-chlorobenzamido (4l). These differences could modulate interactions with enzymes or receptors, as seen in antifungal and cytotoxic studies . Dual acetamido-ethyl acetate chains are uncommon in reported analogs. Such groups may improve solubility or metabolic stability compared to phenoxy (5e) or sugar-linked derivatives (4l) .

Synthetic Yields and Physical Properties :

  • The target compound’s synthesis likely parallels methods for 44 and 4l, involving sequential coupling of benzamido and thioether-acetate groups. Yields (e.g., 74–88% in ) and melting points (132–180°C) are consistent with similar derivatives, suggesting comparable synthetic feasibility .

Biological Activity Gaps: While analogs like 4l exhibit antifungal activity via ergosterol inhibition , and 5-aryl derivatives show cytotoxicity , the target compound’s bioactivity remains uncharacterized in the provided evidence.

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